molecular formula C19H24N4OS B2435658 5-[(3,5-dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 1005041-71-3

5-[(3,5-dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2435658
CAS No.: 1005041-71-3
M. Wt: 356.49
InChI Key: QSFMLTRNMJEJIR-UHFFFAOYSA-N
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Description

5-[(3,5-dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a piperidine ring, a methylphenyl group, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactionsThe final step involves the cyclization of the intermediate compound to form the thiazolotriazole core under specific reaction conditions, such as the use of a strong acid catalyst and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, 5-[(3,5-dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol stands out due to its unique combination of a piperidine ring, a methylphenyl group, and a thiazolotriazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-12-4-6-15(7-5-12)16(22-9-13(2)8-14(3)10-22)17-18(24)23-19(25-17)20-11-21-23/h4-7,11,13-14,16,24H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFMLTRNMJEJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC=N4)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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